![molecular formula C12H21NO2 B13493455 2-Methoxy-1-(8-azaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B13493455.png)
2-Methoxy-1-(8-azaspiro[4.5]decan-8-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-1-(8-azaspiro[4.5]decan-8-yl)ethan-1-one is a chemical compound with the molecular formula C12H21NO2. This compound belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. The presence of the azaspiro structure in this compound makes it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(8-azaspiro[4.5]decan-8-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Methoxy-1-(8-azaspiro[4.5]decan-8-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction could produce an alcohol.
科学的研究の応用
2-Methoxy-1-(8-azaspiro[4.5]decan-8-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methoxy-1-(8-azaspiro[4.5]decan-8-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride
- 8-oxa-2-azaspiro[4.5]decane
- 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane
Uniqueness
2-Methoxy-1-(8-azaspiro[4.5]decan-8-yl)ethan-1-one is unique due to its specific spiro structure and the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H21NO2 |
|---|---|
分子量 |
211.30 g/mol |
IUPAC名 |
1-(8-azaspiro[4.5]decan-8-yl)-2-methoxyethanone |
InChI |
InChI=1S/C12H21NO2/c1-15-10-11(14)13-8-6-12(7-9-13)4-2-3-5-12/h2-10H2,1H3 |
InChIキー |
SSBLFINJCDQXTI-UHFFFAOYSA-N |
正規SMILES |
COCC(=O)N1CCC2(CCCC2)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


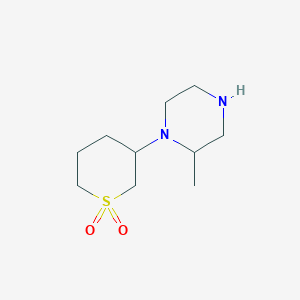

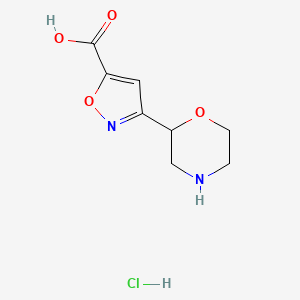
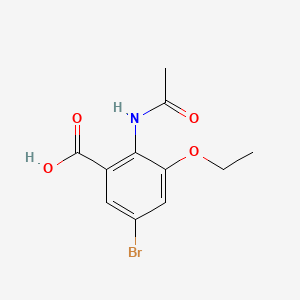
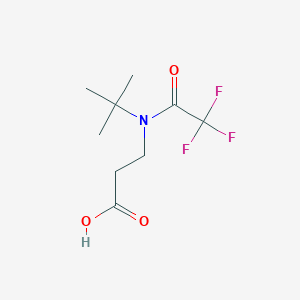

![3-Aminobicyclo[3.3.1]Nonan-9-one](/img/structure/B13493393.png)
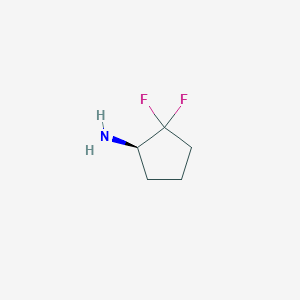



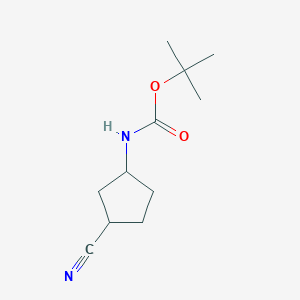
![Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride](/img/structure/B13493430.png)

